2-[(1H-benzotriazol-1-ylmethyl)sulfanyl]pyrimidine-4,6-diamine
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Overview
Description
2-[(1,2,3-BENZOTRIAZOL-1-YLMETHYL)SULFANYL]PYRIMIDINE-4,6-DIAMINE is a heterocyclic compound that features both benzotriazole and pyrimidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1,2,3-BENZOTRIAZOL-1-YLMETHYL)SULFANYL]PYRIMIDINE-4,6-DIAMINE typically involves the reaction of benzotriazole derivatives with pyrimidine precursors under specific conditions. One common method involves the nucleophilic substitution reaction where benzotriazole is reacted with a suitable pyrimidine derivative in the presence of a base such as sodium hydride or potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.
Chemical Reactions Analysis
Types of Reactions
2-[(1,2,3-BENZOTRIAZOL-1-YLMETHYL)SULFANYL]PYRIMIDINE-4,6-DIAMINE undergoes various chemical reactions including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydride, potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
2-[(1,2,3-BENZOTRIAZOL-1-YLMETHYL)SULFANYL]PYRIMIDINE-4,6-DIAMINE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as corrosion inhibitors and UV stabilizers.
Mechanism of Action
The mechanism of action of 2-[(1,2,3-BENZOTRIAZOL-1-YLMETHYL)SULFANYL]PYRIMIDINE-4,6-DIAMINE involves its interaction with specific molecular targets. The benzotriazole moiety can form π-π stacking interactions and hydrogen bonds with enzymes and receptors, thereby modulating their activity. The pyrimidine ring can participate in various biochemical pathways, influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 3-(1H-1,2,3-Benzotriazol-1-ylmethyl)benzoic acid
- N-(1H-Benzotriazol-1-ylmethyl)formamide
- 1-(Benzotriazol-1-yl)-3-phenylpropynone
Uniqueness
2-[(1,2,3-BENZOTRIAZOL-1-YLMETHYL)SULFANYL]PYRIMIDINE-4,6-DIAMINE is unique due to the presence of both benzotriazole and pyrimidine moieties, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of reactions and applications compared to its analogs .
Properties
Molecular Formula |
C11H11N7S |
---|---|
Molecular Weight |
273.32 g/mol |
IUPAC Name |
2-(benzotriazol-1-ylmethylsulfanyl)pyrimidine-4,6-diamine |
InChI |
InChI=1S/C11H11N7S/c12-9-5-10(13)15-11(14-9)19-6-18-8-4-2-1-3-7(8)16-17-18/h1-5H,6H2,(H4,12,13,14,15) |
InChI Key |
MQOZQIIJHFKOBV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2CSC3=NC(=CC(=N3)N)N |
Origin of Product |
United States |
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